![molecular formula C24H22N4O5S B2502497 N-(呋喃-2-基甲基)-4-[2-[(3-硝基苯基)甲基硫代]-4-氧代喹唑啉-3-基]丁酰胺 CAS No. 451465-21-7](/img/structure/B2502497.png)

N-(呋喃-2-基甲基)-4-[2-[(3-硝基苯基)甲基硫代]-4-氧代喹唑啉-3-基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

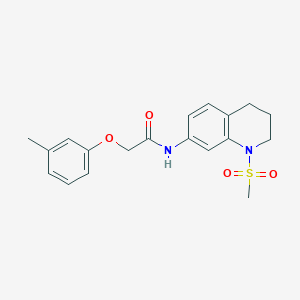

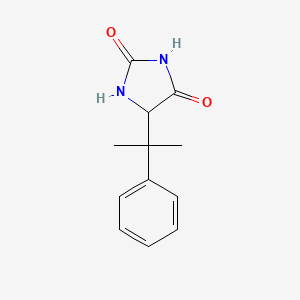

The compound N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide is a derivative of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide, which has been synthesized and studied for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in the production of melanin, and its inhibition is of interest for the treatment of hyperpigmentation disorders. The compound features a furan moiety, a quinazolinone core, and a nitrophenyl group, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives was achieved through a reaction involving isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes. This process was facilitated by the use of p-TSA as a catalyst and ultrasound irradiation at room temperature, which provided a high yield of the desired products in a short reaction time . The use of ultrasound is a notable aspect of the synthesis, as it can enhance reaction rates and improve yields.

Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed using various spectral techniques, including IR, 1H NMR, 13C NMR, and LCMS . These techniques are crucial for verifying the identity and purity of the synthesized compounds. The presence of the furan ring, the quinazolinone core, and the nitrophenyl group can be inferred from the spectral data.

Chemical Reactions Analysis

The related compounds synthesized in the study were found to be potent tyrosinase inhibitors, with IC50 values significantly lower than that of the standard kojic acid . The kinetics mechanism for one of the compounds was analyzed using Lineweaver-Burk plots, which indicated non-competitive inhibition through the formation of an enzyme-inhibitor complex. This suggests that the compound binds to the enzyme in a way that does not directly compete with the natural substrate.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, were not explicitly detailed in the provided data. However, the high yield and the ambient temperature conditions of the synthesis suggest that the compounds are stable under these conditions. The ability of the compounds to inhibit tyrosinase and their DPPH free radical scavenging ability indicate that they have significant chemical reactivity, which is relevant for their potential therapeutic use .

科学研究应用

合成与转化

研究人员专注于合成新型杂芳基喹啉,突出结构上与N-(呋喃-2-基甲基)-4-[2-[(3-硝基苯基)甲基硫代]-4-氧代喹唑啉-3-基]丁酰胺相关的化合物的多功能性,以生产具有生物活性的衍生物。例如,含有噻唑烷和二氢噻唑环的杂芳基喹啉的合成证明了化学反应性和产生具有各种生物应用的化合物的潜力 (Aleqsanyan & Hambardzumyan, 2021).

抗癌和抗结核应用

一些与查询化合物在结构上相关的衍生物已被探索其抗癌和抗结核活性。例如,喹唑啉衍生物,包括那些含有呋喃和苯基基团的衍生物,已被合成并评估其作为利尿剂、降压药和抗糖尿病药物的潜力,表明具有广泛的药理应用 (Rahman et al., 2014)。此外,已经合成了具有抗癌和抗炎特性的新型衍生物,突出了这些化合物在治疗各种疾病中的治疗潜力 (Chen et al., 2006).

神经营肽-1受体拮抗作用

与查询分子具有相似结构元素的化合物已被确定为强效的神经营肽-1 (NK1) 受体拮抗剂。这些发现强调了为呕吐和抑郁等疾病开发新的治疗剂的潜力 (Harrison et al., 2001).

酶抑制用于化疗和疟疾治疗

已经对呋喃酰胺的类似物,包括那些含有喹唑啉和呋喃部分的类似物,进行了进一步的研究,以探索它们作为 NQO2(一种在癌症化疗和疟疾治疗中受关注的酶)的抑制剂 (Alnabulsi et al., 2018).

作用机制

未来方向

属性

IUPAC Name |

N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5S/c29-22(25-15-19-8-5-13-33-19)11-4-12-27-23(30)20-9-1-2-10-21(20)26-24(27)34-16-17-6-3-7-18(14-17)28(31)32/h1-3,5-10,13-14H,4,11-12,15-16H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAVQSMWUPPIOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)

![1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502420.png)

![6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2502422.png)

![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2502425.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2502426.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide](/img/structure/B2502429.png)

![3-(3-methylbutyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2502430.png)

![N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2502431.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2502433.png)